molecular formula C14H19F3N2O B1424675 N~1~-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine CAS No. 1220028-71-6

N~1~-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine

Cat. No.: B1424675
CAS No.: 1220028-71-6
M. Wt: 288.31 g/mol
InChI Key: QBOPKEYZHMBKDA-UHFFFAOYSA-N
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Description

N¹-Methyl-N¹-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine is a substituted 1,2-benzenediamine derivative featuring a trifluoromethyl (-CF₃) group at the para position of the benzene ring and a methyl group paired with a tetrahydro-2H-pyran-4-ylmethyl substituent on the N¹ amine. This compound is structurally distinct due to the combination of a lipophilic trifluoromethyl group and a polar tetrahydropyran moiety, which may enhance solubility and metabolic stability in pharmaceutical applications.

Properties

IUPAC Name

1-N-methyl-1-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c1-19(9-10-4-6-20-7-5-10)13-3-2-11(8-12(13)18)14(15,16)17/h2-3,8,10H,4-7,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOPKEYZHMBKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of substituted benzenediamines, characterized by a unique combination of functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉F₃N₂O
  • Molecular Weight : 238.30 g/mol
  • CAS Number : 1219979-39-1
  • Canonical SMILES : CN(CC1CCOCC1)C2=C(C=C(C=C2)F)N

The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially affecting their interaction with biological membranes and receptors.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in primary literature; however, its structural analogs and related compounds provide insights into potential activities:

  • Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit tumor growth. For instance, substituted benzenediamines have shown effectiveness in targeting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some benzenediamine derivatives exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation, such as NF-kB and MAPK pathways. This suggests that this compound may also possess similar effects.
  • Neuroprotective Activity : Certain derivatives have been explored for neuroprotective effects against oxidative stress, which is relevant in neurodegenerative diseases. The presence of the tetrahydro-pyran moiety may enhance blood-brain barrier permeability, making it a candidate for neurological applications.

In Vitro Studies

In vitro studies on related compounds have demonstrated:

  • Cell Viability Assays : Compounds similar to this compound showed reduced viability in various cancer cell lines at micromolar concentrations.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Anticancer Activity

A study focused on a fluorinated benzenediamine derivative demonstrated its ability to inhibit proliferation in breast cancer cells (MCF-7). The compound induced G0/G1 phase arrest and increased apoptotic markers after 24 hours of treatment.

Case Study 2: Anti-inflammatory Mechanism

Research on a similar compound revealed its role in reducing TNF-alpha levels in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Data Table

Property/ActivityDescription
Molecular FormulaC₁₄H₁₉F₃N₂O
Molecular Weight238.30 g/mol
CAS Number1219979-39-1
Anticancer ActivityInhibits cell proliferation in cancer models
Anti-inflammatory EffectsModulates cytokine production
Neuroprotective PotentialEnhances resistance to oxidative stress

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and physicochemical properties of the target compound and three analogues:

Compound Name (CAS) Substituents (N¹/N¹') R Group (Benzene) Molecular Weight (g/mol) Boiling Point (°C) Key Properties
Target Compound Methyl, tetrahydro-2H-pyran-4-ylmethyl CF₃ ~288.36* N/A Enhanced solubility due to pyran oxygen
N¹-Methyl-4-(trifluoromethyl)-1,2-benzenediamine (35203-49-7) Methyl, H CF₃ 190.17 249.7 Lower MW, higher volatility
6-Chloro-N¹-methyl-N¹-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine (1220021-22-6) Methyl, tetrahydro-2H-pyran-4-ylmethyl Cl 254.76 N/A Chloro group reduces electron-withdrawing effects
N¹-Benzyl-N¹-ethyl-4-(trifluoromethyl)-1,2-benzenediamine (1038734-05-2) Benzyl, ethyl CF₃ 294.31 N/A Bulky substituents may hinder bioavailability

*Estimated based on substituent contributions from and .

Key Differences and Implications

Trifluoromethyl vs. Chloro Substituents (Target vs. The chloro analogue (254.76 g/mol) has a lower molecular weight than the estimated ~288.36 g/mol of the target compound, which may influence diffusion rates in biological systems.

Substituent Effects on N¹ Amine (Target vs. 35203-49-7 and 1038734-05-2):

  • The tetrahydro-2H-pyran-4-ylmethyl group in the target compound introduces an oxygen atom, likely improving aqueous solubility compared to the simpler methyl group in 35203-49-7.
  • The benzyl-ethyl substituents in 1038734-05-2 increase steric bulk, which could reduce binding affinity in enzyme targets compared to the smaller pyran-methyl group in the target compound.

Safety Profiles :

  • While the target compound’s hazard class is unspecified, 1038734-05-2 is classified as an irritant due to its benzyl substituent. The pyran group in the target compound may mitigate reactivity compared to benzyl derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine
Reactant of Route 2
Reactant of Route 2
N~1~-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine

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